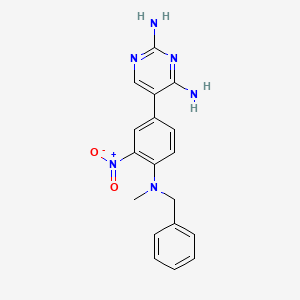
Dhfr-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-15 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division.
Vorbereitungsmethoden
The synthesis of Dhfr-IN-15 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of reagents such as dihydrofolate and NADPH, and the reactions are carried out under controlled temperature and pH conditions . Industrial production methods may involve the use of bioreactors and advanced purification techniques to ensure the high purity and yield of the final product .
Analyse Chemischer Reaktionen
Dhfr-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms . In biology, this compound is employed in research on cell proliferation and DNA synthesis . In medicine, it is investigated for its potential as an anticancer and antibacterial agent due to its ability to inhibit DHFR and disrupt nucleotide synthesis . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting DHFR .
Wirkmechanismus
The mechanism of action of Dhfr-IN-15 involves its binding to the active site of DHFR, thereby inhibiting the enzyme’s activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides required for DNA replication . The molecular targets of this compound include the DHFR enzyme and the pathways involved in nucleotide synthesis . By disrupting these pathways, this compound can effectively inhibit cell proliferation and induce cell death in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Dhfr-IN-15 is similar to other DHFR inhibitors such as methotrexate, trimethoprim, and pyrimethamine . this compound is unique in its specific binding affinity and selectivity for DHFR, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include diaminopteridines, diaminotriazines, and diaminopyrroloquinazolines . The uniqueness of this compound lies in its potential for higher efficacy and lower toxicity compared to other DHFR inhibitors .
Eigenschaften
Molekularformel |
C18H18N6O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-[4-[benzyl(methyl)amino]-3-nitrophenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22) |
InChI-Schlüssel |
RSAVWZYTUCFLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
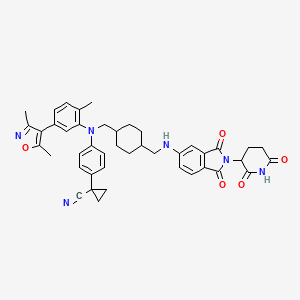
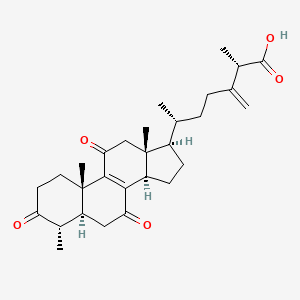
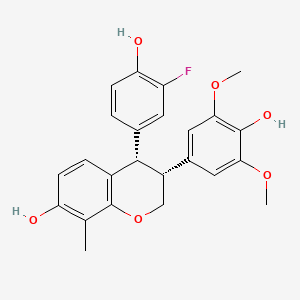
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
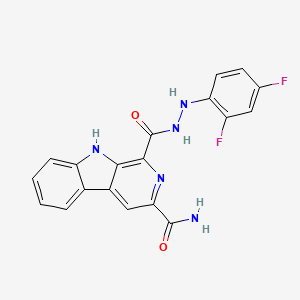

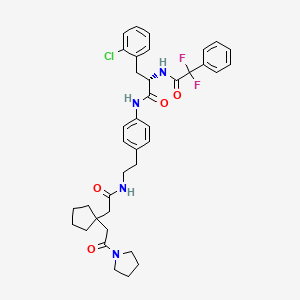
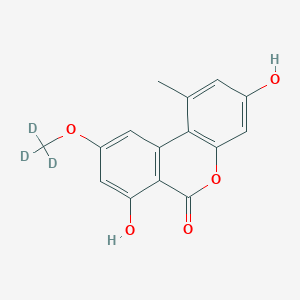
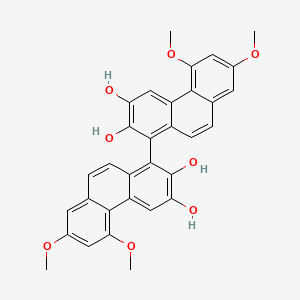


![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
